
di(2-naphthyl) 9H-fluorene-2,7-disulfonate
Overview
Description
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate is a chemical compound with the molecular formula C33H22O6S2 and a molecular weight of 578.668 g/mol . This compound is known for its unique structure, which includes two naphthyl groups attached to a fluorene core, with sulfonate groups at the 2 and 7 positions of the fluorene ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to achieve the sulfonation . The subsequent attachment of the naphthyl groups can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of di(2-naphthyl) 9H-fluorene-2,7-disulfonate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted naphthyl-fluorene derivatives.
Scientific Research Applications
Photochemical Applications
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate has been studied for its photochemical properties, particularly its fluorescence characteristics. Research indicates that this compound exhibits strong fluorescence emission, making it suitable for applications in:
- Fluorescent Probes: Its ability to emit light upon excitation allows it to be used as a fluorescent probe in biological and chemical sensing applications.
- Photodynamic Therapy (PDT): The compound's photochemical properties can be harnessed in PDT for cancer treatment, where it can generate reactive oxygen species upon light activation.
Case Study: Fluorescence Spectroscopy
A study conducted on the fluorescence properties of this compound demonstrated that it exhibits a maximum emission wavelength at approximately 440 nm when dissolved in water. This property is advantageous for applications requiring specific excitation wavelengths without causing significant damage to biological tissues .
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex organic molecules. Its structural features allow for:
- Synthesis of Dyes: this compound can be utilized to synthesize various organic dyes due to its chromophoric properties.
- Building Block for Functional Materials: It can act as a building block for creating functional materials with tailored electronic properties.
Data Table: Synthesis Applications
Material Science
In material science, this compound is explored for its potential use in:
- Organic Light Emitting Diodes (OLEDs): Its luminescent properties make it a candidate for use in OLED technology, contributing to the development of efficient lighting and display technologies.
- Solar Cells: The compound's ability to absorb light and convert it into electrical energy positions it as a potential material for enhancing the efficiency of organic solar cells.
Case Study: OLED Development
Research indicates that incorporating this compound into OLED structures significantly improves their brightness and efficiency. The compound's unique electronic properties facilitate better charge transport and light emission .
Analytical Chemistry
This compound is also utilized in analytical chemistry as a standard reference material due to its well-characterized properties. It aids in:
- Spectroscopic Analysis: Used as a standard in fluorescence spectroscopy to calibrate instruments.
- Chemical Analysis: Serves as a marker in various chemical assays due to its distinct spectral features.
Mechanism of Action
The mechanism of action of di(2-naphthyl) 9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The sulfonate groups enhance the compound’s solubility and reactivity, allowing it to interact with various biological molecules. In biological systems, it may target enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate can be compared with other similar compounds, such as:
Di(1-naphthyl) 9H-fluorene-2,7-disulfonate: Similar structure but with 1-naphthyl groups instead of 2-naphthyl groups.
Di(2-naphthyl) 9-oxo-9H-fluorene-2,7-disulfonate: Contains an oxo group at the 9 position of the fluorene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Biological Activity
Di(2-naphthyl) 9H-fluorene-2,7-disulfonate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 606.65 g/mol. The compound features a fluorene backbone with two naphthyl groups and sulfonate functional groups, which enhance its solubility and reactivity in biological systems.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 606.65 g/mol |
Solubility | Soluble in organic solvents |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. The sulfonate groups facilitate interactions with proteins, enzymes, and receptors, potentially modulating their activity. This compound has been investigated for various applications:
- Fluorescent Probes : It shows promise as a fluorescent probe in biological imaging due to its unique optical properties.
- Therapeutic Potential : Research indicates potential anti-inflammatory and anticancer properties, making it a candidate for drug development targeting diseases such as cancer .
Case Studies
- Anticancer Activity : In studies examining similar fluorene derivatives, compounds demonstrated significant cytotoxic effects against various cancer cell lines, including human lung carcinoma (A549) and breast carcinoma (MDA-MB-231). The mechanism often involves inhibition of critical enzymes such as dihydrofolate reductase (DHFR), which is vital for DNA synthesis in rapidly proliferating cells .
- Binding Affinities : Interaction studies have suggested that this compound may exhibit binding affinities with biological targets like enzymes or receptors involved in cell signaling pathways. These interactions are crucial for understanding the compound's therapeutic effects.
Applications in Research
This compound is utilized across various scientific disciplines:
- Chemistry : Serves as a building block for synthesizing complex organic molecules and polymers.
- Biology : Investigated for its potential as a fluorescent probe in biological imaging applications.
- Medicine : Explored for therapeutic properties that may include anti-inflammatory effects and anticancer activities .
Properties
IUPAC Name |
dinaphthalen-2-yl 9H-fluorene-2,7-disulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H22O6S2/c34-40(35,38-28-11-9-22-5-1-3-7-24(22)18-28)30-13-15-32-26(20-30)17-27-21-31(14-16-33(27)32)41(36,37)39-29-12-10-23-6-2-4-8-25(23)19-29/h1-16,18-21H,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIDGTGWEVZKLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)S(=O)(=O)OC3=CC4=CC=CC=C4C=C3)C5=C1C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H22O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302904-38-7 | |
Record name | DI(2-NAPHTHYL) 9H-FLUORENE-2,7-DISULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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